![molecular formula C17H16N2O2S B5615480 5-(5-methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5615480.png)
5-(5-methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Overview
Description
The compound "5-(5-methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole" is a heterocyclic molecule featuring an oxadiazole ring, which is known for its significance in pharmaceutical and material sciences due to its diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves cyclization reactions of hydrazides with various carbonyl compounds, showcasing a range of synthetic methodologies tailored to introduce different substituents on the oxadiazole ring (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including the substitution pattern around the oxadiazole ring, greatly influences their electronic and steric properties. Structural characterization often employs NMR, IR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms and the presence of functional groups (Paepke, Reinke, Peseke, & Vogel, 2009).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the functional groups present. These reactions enable further functionalization of the oxadiazole core, expanding the utility of these molecules in synthetic chemistry (Yang, Wang, Fang, Yang, Wu, & Shen, 2007).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. These properties are influenced by the molecular structure and the nature of substituents on the oxadiazole ring (Amiri, Makarem, Ahmar, & Ashenagar, 2016).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity, stability, and electronic characteristics, are determined by the oxadiazole core and its substituents. These properties are key to their biological activity and their application in organic electronics and photonics (Wang, Pålsson, Batsanov, & Bryce, 2006).
properties
IUPAC Name |
5-(5-methyl-4-phenylthiophen-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-15(12-5-3-2-4-6-12)14(10-22-11)17-18-16(19-21-17)13-7-8-20-9-13/h2-6,10,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZYDDLTHCGXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C2=NC(=NO2)C3CCOC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole |
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